molecular formula C10H17N5O B1464922 1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 1249544-16-8

1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B1464922
CAS No.: 1249544-16-8
M. Wt: 223.28 g/mol
InChI Key: MBCHVVKQSAPUQN-UHFFFAOYSA-N
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Description

1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H17N5O and its molecular weight is 223.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A compound similar to the requested one was synthesized using a click chemistry approach. The compound showed potential for biological applications, as indicated by the binding analysis with human serum albumin and molecular docking studies to elucidate insights of new molecules in carrier protein (Govindhan et al., 2017).

Antimicrobial Activity

  • Several derivatives of 1,2,4-triazoles, including those with piperidine rings, have been synthesized and shown to exhibit strong antimicrobial activity. A study on the structure–activity relationship of these compounds revealed their potent antimicrobial effects (Krolenko et al., 2016).

Antifungal Activity

  • Novel derivatives of 1,2,4-triazoles have been developed with demonstrated moderate to high fungicidal activities. These compounds, containing a piperidine ring, have shown potential in agricultural applications for controlling fungal pathogens (Bai et al., 2020).

Anti-Cancer Activity

  • A heterocyclic compound similar in structure was synthesized and evaluated for in vitro anticancer activities against human bone cancer cell lines. This study highlights the potential of such compounds in cancer treatment research (Lv et al., 2019).

Corrosion Inhibition

  • Piperidine derivatives have been studied for their ability to inhibit corrosion of brass in natural seawater. This indicates a potential application of such compounds in materials science and engineering (Raj & Rajendran, 2013).

Antiviral Activity

  • Compounds with a similar structure have been synthesized and evaluated for antiviral activity, particularly against COVID-19's main protease. This research contributes to the development of antiviral drugs (Rashdan et al., 2021).

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-4-9-2-1-3-14(5-9)10(16)6-15-8-12-7-13-15/h7-9H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCHVVKQSAPUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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1-(3-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

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